phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine
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Overview
Description
Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine typically involves the reaction of phenylmethanamine with 1,3-thiazole derivatives under specific conditions. One common method includes the use of thiourea and phenylacetylene in the presence of a catalyst to form the thiazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can help in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole rings can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives .
Scientific Research Applications
Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole structure.
Uniqueness
Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine is unique due to its specific substitution pattern and the presence of two thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
5664-49-3 |
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Molecular Formula |
C13H12N4S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-phenyl-N,N'-bis(1,3-thiazol-2-yl)methanediamine |
InChI |
InChI=1S/C13H12N4S2/c1-2-4-10(5-3-1)11(16-12-14-6-8-18-12)17-13-15-7-9-19-13/h1-9,11H,(H,14,16)(H,15,17) |
InChI Key |
GMINQFJXPAFTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=NC=CS2)NC3=NC=CS3 |
Origin of Product |
United States |
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